5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 361479-09-6
VCID: VC5460465
InChI: InChI=1S/C24H17Br2N3O2/c25-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)29(27-20)14-28-21-11-10-18(26)12-19(21)23(30)24(28)31/h1-12,22H,13-14H2
SMILES: C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=CC=C5
Molecular Formula: C24H17Br2N3O2
Molecular Weight: 539.227

5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

CAS No.: 361479-09-6

Cat. No.: VC5460465

Molecular Formula: C24H17Br2N3O2

Molecular Weight: 539.227

* For research use only. Not for human or veterinary use.

5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione - 361479-09-6

Specification

CAS No. 361479-09-6
Molecular Formula C24H17Br2N3O2
Molecular Weight 539.227
IUPAC Name 5-bromo-1-[[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Standard InChI InChI=1S/C24H17Br2N3O2/c25-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)29(27-20)14-28-21-11-10-18(26)12-19(21)23(30)24(28)31/h1-12,22H,13-14H2
Standard InChI Key JULDUPPBWVMMCL-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione, with the molecular formula C₂₄H₁₇Br₂N₃O₂ and a molar mass of 557.22 g/mol. Its structure integrates an indoline-2,3-dione core substituted at position 5 with a bromine atom, while a methylpyrazoline moiety at position 1 bears 4-bromophenyl and phenyl groups at positions 3 and 5, respectively .

Structural Characterization

Key structural features include:

  • Indoline-2,3-dione core: A bicyclic system with keto groups at positions 2 and 3.

  • Pyrazoline ring: A five-membered dihydropyrazole ring with sp³-hybridized C4–C5 atoms.

  • Substituents: Bromine atoms at position 5 of the indoline ring and position 4 of the phenyl group, enhancing electronic polarization .

Synthetic Methodologies

General Synthesis of Pyrazoline-Indoline Hybrids

The synthesis of analogous compounds involves multi-step reactions:

  • Chalcone Formation: Condensation of 5-bromoindoline-2,3-dione with substituted acetophenones under alkaline conditions to form α,β-unsaturated ketones .

  • Pyrazoline Cyclization: Treatment of chalcones with hydrazine derivatives (e.g., thiosemicarbazide) in ethanol under reflux to form the dihydropyrazole ring .

  • Functionalization: Subsequent alkylation or arylation reactions introduce substituents at the pyrazoline nitrogen.

For this compound, the pyrazoline moiety likely arises from cyclocondensation of a chalcone intermediate with methylhydrazine, followed by bromination at strategic positions .

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at the indoline C5 and phenyl C4 positions requires careful control of reaction conditions (e.g., Br₂ in acetic acid at 0–5°C) .

  • Yield Improvements: Microwave-assisted synthesis or catalytic methods (e.g., using p-toluenesulfonic acid) could enhance reaction efficiency .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Expected signals include:

    • δ 6.8–7.6 ppm: Aromatic protons from indoline, bromophenyl, and phenyl groups.

    • δ 3.2–4.1 ppm: Pyrazoline ring CH₂ and CH protons.

    • δ 5.2–5.5 ppm: Methine proton adjacent to the keto group .

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-Br stretch) .

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic aryl groups.

  • Stability: Susceptible to photodegradation under UV light owing to the dibromo substituents; storage in amber vials is recommended .

Comparative Analysis of Structural analogs

ParameterTarget CompoundVC7304165337932-32-8
Molecular FormulaC₂₄H₁₇Br₂N₃O₂C₂₅H₁₉Br₂N₃O₃C₂₄H₁₆Br₂FN₃O₂
Molecular Weight557.22569.25557.21
Substituents5-Br, 4-BrPh, Ph5-Br, 4-BrPh, 4-OMePh5-Br, 4-BrPh, 4-FPh
Reported ActivityHypothesized antimicrobialAntiproliferativeNot specified

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.

  • Biological Screening: Evaluate anti-inflammatory, antiviral, and kinase-inhibitory activities.

  • Computational Studies: Perform DFT calculations to predict reactivity sites and ADMET profiles.

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